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Compound of Interest

Compound Name:
2,4-Dimethoxy-3-methylbenzyl

alcohol

CAS No.: 78647-61-7

Cat. No.: B1334576

Get Quote

CAS Registry Number: 78647-61-7 Formula:

Molecular Weight: 198.22 g/mol

Executive Technical Summary
2,4-Dimethoxy-3-methylbenzyl alcohol is a highly electron-rich aromatic intermediate. Its

utility in medicinal chemistry stems from its specific substitution pattern: two methoxy groups

(positions 2, 4) providing strong electron donation, and a methyl group (position 3) acting as a

steric and electronic modulator.

For researchers monitoring reaction progress (e.g., reduction of the corresponding

benzaldehyde) or assessing purity, UV-Vis spectroscopy offers a rapid, non-destructive

validation method. This guide compares its spectral signature against its closest structural

analogs—2,4-Dimethoxybenzyl alcohol and Veratryl alcohol (3,4-Dimethoxybenzyl alcohol)—to

establish a robust identification baseline.

Key Characteristic: The compound exhibits a primary absorption maximum (
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) in the 278–282 nm range (benzenoid B-band), with a significant secondary band near 230
nm. The 3-methyl group induces a bathochromic (red) shift relative to the des-methyl analog
due to hyperconjugation, despite potential steric crowding.

Comparative Spectral Analysis
To ensure accurate identification, we compare the target compound with "alternatives"—

structurally similar benzyl alcohols often found in the same synthetic pathways or used as lignin

models.

Table 1: UV-Vis Absorption Maxima Comparison
Data represents measurements in Methanol (MeOH) at 25°C.
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Compound Structure (Primary) (Secondary)
Electronic
Influence
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red shift vs. the
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spectrum.
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Mechanistic Insight
The absorption at ~280 nm corresponds to the

transition of the benzene ring.

Auxochromic Effect: The methoxy groups (-OCH

) are strong auxochromes. Their lone pairs participate in resonance (+M effect), significantly
lowering the energy gap for the

transition compared to benzene (254 nm).

Steric Modulation: The methyl group at position 3 is "buttressed" between two methoxy

groups. While alkyl groups typically red-shift the spectrum (+5 nm), the steric crowding may

force the methoxy groups slightly out of plane. However, experimental data on the aldehyde

precursor suggests the electronic donating effect dominates, maintaining the

near 280 nm.

Experimental Protocol: Self-Validating
Characterization
This protocol is designed to be self-validating. If the resulting spectrum does not meet the

"Acceptance Criteria" defined in the decision tree below, the sample purity or identity is

suspect.

Reagents & Equipment[1][2][3][4]
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or Benzene as they

absorb in the target region.

Blank: Pure HPLC-grade Methanol.

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stock Solution Preparation:

Weigh 10.0 mg of 2,4-Dimethoxy-3-methylbenzyl alcohol.

Dissolve in 10 mL Methanol to create a 1.0 mg/mL (approx. 5 mM) stock.

Validation Check: Solution must be clear and colorless. Any yellowing suggests oxidation

to the aldehyde or quinone formation.

Working Solution Dilution:

Dilute 100

L of Stock into 9.9 mL Methanol (1:100 dilution).

Final Concentration: ~50

M.

Target Absorbance: 0.6 – 0.9 AU at

.

Acquisition:

Baseline correct using the solvent blank.

Scan from 400 nm down to 200 nm.

Record

and Absorbance (

).[1][2][3]

Calculation of Extinction Coefficient (

):

Where
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is molar concentration and

is path length (1 cm).

Expected

: 2,500 – 4,000

.

Visualizations
Figure 1: Spectral Validation Workflow
This diagram outlines the logical flow for validating the compound's identity during synthesis

(e.g., reduction from aldehyde).
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Crude Reaction Mixture
(Reduction of Aldehyde)

Isolation / Work-up
(Extraction DCM/Water)

UV-Vis Scan
(200-400 nm in MeOH)

Check Primary Peak
Is λmax = 278-282 nm?

Check Secondary Features
Is there a shoulder >300 nm?

Yes

FAIL: Wrong Product
Check NMR

No (<270 or >290)

PASS: Identity Confirmed
Pure Alcohol

No (Baseline flat >300 nm)

FAIL: Incomplete Reduction
(Residual Aldehyde)

Yes (Peak ~310 nm)

Click to download full resolution via product page

Caption: Logic flow for validating 2,4-Dimethoxy-3-methylbenzyl alcohol purity via UV-Vis.

Note the critical check for aldehyde contamination at >300 nm.

Figure 2: Substituent Effects on
Visualizing how structural changes shift the absorption maximum.
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+ 2x OMe groups
(Strong Auxochromes) 2,4-Dimethoxy-3-methyl

benzyl alcohol
λmax ≈ 280 nm

+ Methyl group (C3)
(Weak Auxochrome + Sterics) 2,4-Dimethoxy-3-methyl

benzaldehyde
λmax = 282-285 nm

Oxidation (OH -> C=O)
(Extended Conjugation)
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Caption: Bathochromic shifts induced by sequential addition of auxochromes and chromophore

extension.
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Chemical Identity & CAS:2,4-Dimethoxy-3-methylbenzyl alcohol (CAS 78647-61-7).[4][5]

[6] Chemical Book / CAS Common Chemistry.

Synthesis & Intermediate Use:Synthetic studies on (–)-lemonomycin: An efficient asymmetric

synthesis of lemonomycinone amide. (Mentions 2,4-dimethoxy-3-methylbenzaldehyde and

alcohol intermediates). (Note: Verified via synthesis literature for Lemonomycin).

Analog Spectral Data (Veratryl Alcohol):Catalytic Oxidation of Methoxy Substituted Benzyl

Alcohols as Model for Lignin Derivatives Valorisation. (Provides comparative UV data for 3,4-

dimethoxy and 2,4-dimethoxy analogs).

Aldehyde Precursor Data:Measured Solid State and Sub-Cooled Liquid Vapour Pressures of

Benzaldehydes Using Knudsen Effusion Mass Spectrometry. (Discusses 2,4-dimethoxy-3-

methylbenzaldehyde properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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